10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide
Description
10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide is a phenothiazine derivative characterized by a sulfonamide group at position 2, a methoxy substituent at position 7, and a 3-(4-(2-hydroxyethyl)piperidino)propyl side chain at position 10. Phenothiazines are historically significant for their antipsychotic, antihistaminic, and antiemetic properties.
Properties
CAS No. |
57218-10-7 |
|---|---|
Molecular Formula |
C25H35N3O4S2 |
Molecular Weight |
505.7 g/mol |
IUPAC Name |
10-[3-[4-(2-hydroxyethyl)piperidin-1-yl]propyl]-7-methoxy-N,N-dimethylphenothiazine-2-sulfonamide |
InChI |
InChI=1S/C25H35N3O4S2/c1-26(2)34(30,31)21-6-8-24-23(18-21)28(22-7-5-20(32-3)17-25(22)33-24)13-4-12-27-14-9-19(10-15-27)11-16-29/h5-8,17-19,29H,4,9-16H2,1-3H3 |
InChI Key |
NRBDOJCWXAOZLN-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(C=C1)SC3=C(N2CCCN4CCC(CC4)CCO)C=CC(=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving diamines and sulfonium salts.
Introduction of the Phenothiazine Core: This step involves the condensation of appropriate intermediates to form the phenothiazine structure.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives .
Scientific Research Applications
10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 10-(3-(4-(2-Hydroxyethyl)piperidino)propyl)-7-methoxy-N,N-dimethyl-10H-phenothiazine-2-sulphonamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Structural Analogues
Key structural analogs include:
Key Structural and Functional Differences
Piperidine vs. Piperazine Moieties: The target compound features a piperidine ring with a hydroxyethyl group, while analogs like ID 820 and 1050 use piperazine. Piperidine’s reduced basicity compared to piperazine may alter receptor interactions and metabolic pathways .
Ketone groups in ID 820 and 1050 reduce polarity, possibly leading to faster metabolism or altered tissue distribution .
Methoxy Group at Position 7: Unique to the target compound, this group may sterically hinder metabolic enzymes (e.g., cytochrome P450), extending half-life compared to non-methoxylated analogs .
Research Findings and Analytical Data
- Analytical Methods : The target compound and its analogs are characterized using infrared spectroscopy (IR), mass spectrometry (MS), and thin-layer chromatography (TLC) to confirm purity and structural integrity .
- Metabolic Stability : The hydroxyethyl group in ID 1937 is hypothesized to resist rapid oxidation compared to the acetyl groups in ID 820 and 1050, which are prone to metabolic reduction .
- Receptor Binding: Sulfonamide-containing phenothiazines (e.g., ID 1937) may exhibit higher affinity for serotonin or dopamine receptors due to their polar interactions, whereas ketone analogs might prioritize histaminergic targets .
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